molecular formula C11H8Br2 B1265571 1-Bromo-2-(bromomethyl)naphthalene CAS No. 37763-43-2

1-Bromo-2-(bromomethyl)naphthalene

Cat. No. B1265571
CAS RN: 37763-43-2
M. Wt: 299.99 g/mol
InChI Key: DQTOCXIHYIQHCK-UHFFFAOYSA-N
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Patent
US05183825

Procedure details

1-Bromo-2-methyl naphthalene (25 g), N-bromosuccinimide (24.2 g), carbon tetrachloride (250 mL) and a catalytic amount of azo(bis)isobutylnitrile were refluxed 40 hours under a nitrogen atmosphere. The reaction was cooled to room temperature and volatile materials were removed in vacuo on a rotary evaporator. the residue was treated with hot hexane (steam bath, about 2×250 mL). The hexane solution was decanted and cooled in ice. The product was collected on a Buchner funnel and air dried to give 14.5 g of 1-bromo-2-bromomethylnaphthalene as white crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
[Compound]
Name
azo(bis)isobutylnitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[CH3:12].[Br:13]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[CH2:12][Br:13]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C(C=CC2=CC=CC=C12)C
Name
Quantity
24.2 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
azo(bis)isobutylnitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
volatile materials were removed in vacuo on a rotary evaporator
ADDITION
Type
ADDITION
Details
the residue was treated with hot hexane (steam bath, about 2×250 mL)
CUSTOM
Type
CUSTOM
Details
The hexane solution was decanted
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
CUSTOM
Type
CUSTOM
Details
The product was collected on a Buchner funnel and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC2=CC=CC=C12)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: CALCULATEDPERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.